Lamivudine sulfoxide

Pharmacokinetics Drug Metabolism Clinical Pharmacology

Lamivudine API batches failing impurity specs risk regulatory rejection. This trans-sulfoxide (~5.2% of dose in urine) is lamivudine's sole human metabolite, designated EP Impurity G/H, requiring its own reference standard. • Parent drug cannot substitute in LC-MS/MS (MW 245.26 vs 229.26; distinct retention & ionization) • Essential for HPLC/UPLC system suitability, method validation, and ANDA impurity profiling • Supplied with Certificate of Analysis; store at -20°C long-term

Molecular Formula C8H11N3O4S
Molecular Weight 245.26 g/mol
Cat. No. B1200757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamivudine sulfoxide
SynonymsGI 138870X
GI-138870X
lamivudine sulfoxide
Molecular FormulaC8H11N3O4S
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESC1C(OC(S1=O)CO)N2C=CC(=NC2=O)N
InChIInChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16?/m1/s1
InChIKeyLJMQAXFNQNADRZ-FYZWQCAOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lamivudine Sulfoxide Reference Standard for NRTI Research


Lamivudine sulfoxide is a sulfoxide metabolite of lamivudine (3TC), a widely used nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV and chronic hepatitis B [1]. This compound, existing as a trans-sulfoxide isomer, is formed in vivo as a minor metabolic product, representing a specific and quantifiable fraction of the administered lamivudine dose [2]. It is also recognized as a significant process-related impurity (commonly designated as Lamivudine Impurity G or H) in the synthesis and manufacturing of lamivudine active pharmaceutical ingredient (API) . As a chiral sulfoxide derivative, its distinct stereochemical configuration and physicochemical properties, such as an increased molecular weight (245.25 g/mol) and altered polarity relative to the parent lamivudine (229.26 g/mol), necessitate its use as a specific reference standard for analytical method development, quality control, and pharmacokinetic studies, rather than a generic nucleoside analog .

Why Lamivudine Cannot Substitute for Its Sulfoxide Metabolite


The interchangeability of lamivudine and lamivudine sulfoxide is fundamentally invalid in analytical and pharmacokinetic contexts due to their distinct chemical identities and biological fates. Lamivudine sulfoxide is a specific, quantifiable metabolite with a well-defined in vivo formation rate of approximately 5.2% ± 1.4% of an administered lamivudine dose, recovered in urine [1]. This conversion is a minor but consistent elimination route, and the sulfoxide is the only known metabolite in humans [2]. Therefore, using the parent drug, lamivudine, as a surrogate standard in an LC-MS/MS assay for quantifying the sulfoxide metabolite would introduce severe inaccuracy, as their chromatographic retention, mass spectrometric ionization efficiency, and fragmentation patterns are fundamentally different. Similarly, in impurity profiling for pharmaceutical quality control, the European Pharmacopoeia (EP) explicitly distinguishes lamivudine sulfoxide as a specified impurity (Impurity G) requiring its own certified reference standard for accurate quantification, as the parent compound's response factor cannot be assumed for this structurally modified degradant .

Lamivudine Sulfoxide Evidence-Based Differentiation


In Vivo Metabolic Fate and Sulfoxide Conversion

Lamivudine sulfoxide is the only known metabolite of lamivudine in humans, formed via a minor but quantifiable metabolic pathway. In contrast to the parent drug, which is primarily excreted unchanged, a specific fraction of an oral lamivudine dose is consistently recovered as the trans-sulfoxide metabolite. [1]

Pharmacokinetics Drug Metabolism Clinical Pharmacology

Lamivudine Sulfoxide as Specified Impurity Standard

In pharmaceutical manufacturing, lamivudine sulfoxide is a known process impurity and potential degradation product. Regulatory frameworks, such as the European Pharmacopoeia (EP), designate this compound as a specific impurity (e.g., Lamivudine EP Impurity G) that must be controlled and quantified in the final drug product.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Mitochondrial Safety Advantage over High-Risk NRTIs

A major differentiating factor among NRTIs is their potential for mitochondrial toxicity, primarily mediated through inhibition of human mitochondrial DNA polymerase gamma (Pol γ). Lamivudine, as a class, demonstrates a markedly lower potential for this toxicity compared to other NRTIs like stavudine (d4T), didanosine (ddI), and zalcitabine (ddC). This favorable safety profile is directly linked to the parent compound and, by extension, its related metabolites and impurities, as the core structure lacks the high affinity for Pol γ. [1]

Mitochondrial Toxicity NRTI Safety Polymerase Gamma Inhibition

Lamivudine Sulfoxide Procurement and Application Scenarios


Clinical Pharmacokinetics and Metabolism Studies

This compound is essential for research groups conducting mass balance, metabolite identification, or pharmacokinetic studies of lamivudine. Given that lamivudine sulfoxide represents approximately 5% of the administered dose [1], an authenticated reference standard is required to develop and validate sensitive and specific LC-MS/MS assays for its accurate quantification in plasma and urine. This enables precise tracking of the drug's minor metabolic pathway, which is crucial for understanding inter-individual variability and potential drug-drug interactions affecting lamivudine's overall elimination profile .

Pharmaceutical QC and Impurity Profiling

For pharmaceutical manufacturers and contract research organizations (CROs) involved in the production and analysis of lamivudine API or finished dosage forms, lamivudine sulfoxide is a critical reference material. As a named impurity in pharmacopoeial monographs (e.g., EP Impurity G) [1], its procurement is mandatory for performing system suitability tests, validating HPLC or UPLC methods for impurity determination, and ensuring that commercial batches meet regulatory specifications for purity. Failure to control this specific impurity can lead to batch rejection and regulatory non-compliance.

In Vitro Antiviral Resistance and Mechanism Studies

While the sulfoxide itself is not the active antiviral agent, its presence is a key differentiator in studies of drug metabolism and resistance. Researchers investigating the cellular pharmacology of lamivudine may use this standard to confirm that observed antiviral effects in cell-based assays are solely attributable to the anabolized lamivudine-triphosphate and not confounded by the presence or activity of the sulfoxide metabolite [1]. This is particularly relevant in studies examining the M184V resistance mutation, where understanding the precise intracellular concentrations of all drug-related species is paramount .

Technical Documentation Hub

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